Carbamic acid, methyl-, o-cym-5-yl ester

Description

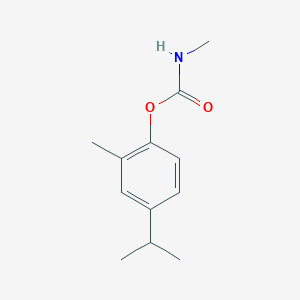

Carbamic acid, methyl-, o-cym-5-yl ester (CAS No. 2631-37-0), commonly known as Promecarb, is a synthetic carbamate ester widely used as a non-systemic contact insecticide . Its chemical structure features a methyl carbamate group bonded to a 3-methyl-5-isopropylphenyl moiety. This compound is highly toxic (NFPA Health Hazard Rating: 3) and acts as an acetylcholinesterase inhibitor, disrupting neurotransmission in insects . Regulatory authorities classify it as an environmental hazard (R50/53) due to its persistence and aquatic toxicity .

Properties

CAS No. |

18659-24-0 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(2-methyl-4-propan-2-ylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-5-6-11(9(3)7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14) |

InChI Key |

USQHVTMQSDIDMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C)OC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, o-cym-5-yl ester typically involves the reaction of o-cymene with methyl carbamate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, o-cym-5-yl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in the formation of new esters or amides.

Scientific Research Applications

Chemical Properties and Structure

Carbamic acid, methyl-, o-cym-5-yl ester has the molecular formula . It is classified as a carbamate, which is a group of compounds derived from carbamic acid. The structure consists of a methyl group attached to the carbamic acid moiety, with an o-cymene substituent contributing to its unique properties.

Insecticides and Pesticides

Carbamic acid derivatives are extensively used in agriculture as insecticides and pesticides due to their effectiveness in controlling pest populations while exhibiting lower toxicity to mammals compared to organophosphates.

- Promecarb : A notable example of this compound's application is as Promecarb, which has been employed for its insecticidal properties. It functions by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects. This reversible inhibition allows for effective pest control while minimizing environmental persistence .

| Compound | Application | Mechanism of Action |

|---|---|---|

| Promecarb | Insecticide | Acetylcholinesterase inhibitor |

| Carbaryl | Broad-spectrum insecticide | Acetylcholinesterase inhibitor |

| Carbofuran | Insecticide | Acetylcholinesterase inhibitor |

Therapeutic Uses

Carbamic acid derivatives have been explored for their potential therapeutic applications. Some carbamate esters act as muscle relaxants and are being investigated for their roles in treating neuromuscular disorders.

- Neuromuscular Disorders : Compounds derived from carbamic acid have shown promise in treating conditions like myasthenia gravis due to their reversible action on acetylcholinesterase. This property allows them to enhance neuromuscular transmission without the severe side effects associated with more permanent inhibitors .

Case Study: URB597

URB597 is a potent inhibitor of fatty acid amide hydrolase (FAAH), a target for pain management and anxiety disorders. Its structural relation to carbamic acid emphasizes the versatility of carbamate compounds in medicinal chemistry. Studies have demonstrated that URB597 can effectively reduce pain responses in animal models, showcasing its potential therapeutic benefits .

Chemical Synthesis

Carbamic acid esters are also crucial intermediates in the synthesis of various chemicals. They can be utilized to protect amine functional groups during chemical reactions, facilitating the formation of complex organic molecules.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, o-cym-5-yl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Substitution Effects

Carbamate esters exhibit diverse biological activities depending on substituents on the aromatic ring and the carbamate group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Promecarb with Analogues

Key Observations:

- Substituent Effects: The 3-methyl-5-isopropyl group in Promecarb enhances lipophilicity, improving insecticidal efficacy by facilitating penetration through insect cuticles . In contrast, the dimethylamino group in methylcarbamic acid 5-(dimethylamino)-o-tolyl ester may alter receptor binding or metabolic stability .

- Ester Group Stability : Dimethylcarbamic esters (e.g., physostigmine analogues) are more stable than diethylcarbamates, which lack bioactivity due to rapid hydrolysis . Promecarb’s methyl carbamate group balances stability and reactivity for targeted toxicity.

Toxicity and Metabolic Pathways

Table 2: Toxicological and Metabolic Comparison

- Promecarb vs. Urethane: While Promecarb acts via acute neurotoxicity, urethane’s carcinogenicity arises from metabolic activation to vinyl epoxide, a DNA-reactive intermediate .

- Enantiomer Effects : The enantiomers A-908292 (S) and A-875400 (R) show similar glucose-lowering effects in mice despite differing ACC2 inhibitory activity, suggesting off-target PPAR-alpha activation .

Physicochemical Properties

Table 3: Physicochemical Properties

- Promecarb’s low water solubility and high logP align with its role as a contact insecticide, favoring cuticle absorption. Urethane’s high solubility facilitates systemic distribution, contributing to its carcinogenicity .

Biological Activity

Carbamic acid, methyl-, o-cym-5-yl ester (chemical formula: C12H17NO2) is a carbamate compound that has garnered attention for its biological activity, particularly in the context of its toxicity and potential applications in agriculture and medicine. This article reviews its biological effects, including toxicity profiles, metabolic pathways, and relevant case studies.

- Molecular Formula : C12H17NO2

- CAS Number : 87742

- Common Uses : Primarily used as a pesticide and in agricultural applications.

Toxicity Profile

The toxicity of carbamic acid derivatives, including methyl-, o-cym-5-yl ester, has been extensively studied. Key findings include:

- Acute Toxicity : The compound exhibits low acute toxicity with a median lethal dose (LD50) greater than 2000 mg/kg in rats following oral exposure. Sub-lethal effects observed include histopathological changes in reproductive organs and reduced sperm count .

- Dermal Exposure : Dermal absorption is low, with studies indicating an absorption rate of approximately 4.5% within four hours .

- Chronic Toxicity : Repeated dose studies have shown that exposure to carbamic acid derivatives can lead to various biochemical alterations without significant mortality. For instance, alterations in liver function and hematological parameters were noted in subchronic studies .

Metabolism and Pharmacokinetics

The metabolism of this compound involves several pathways:

- Metabolites : The primary urinary metabolite identified in rat studies is 5-HBC (5-hydroxy-benzimidazole), which is indicative of metabolic processing through oxidation and conjugation pathways .

- Bioavailability : Studies indicate that the compound is poorly absorbed through the dermal route but shows significant systemic exposure following oral administration .

Biological Activity

The biological activities of carbamic acid derivatives are diverse:

- Antimicrobial Activity : Some studies suggest that carbamate compounds can exhibit antimicrobial properties, making them useful in agricultural pest control .

- Genotoxicity : Research indicates that certain carbamate compounds can induce chromosomal aberrations and affect mitotic spindle function, potentially leading to genetic mutations .

Case Studies

Several case studies highlight the implications of carbamic acid derivatives in both clinical and agricultural settings:

- Agricultural Use : Carbamic acid derivatives are utilized as pesticides due to their effectiveness against various pests while maintaining a relatively low toxicity profile for non-target organisms .

- Clinical Observations : In clinical settings, exposure to carbamates has been linked to dermatological reactions among workers handling these chemicals, emphasizing the need for safety measures during application .

Data Table: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (oral) |

| Chronic Toxicity | Altered liver function and hematological parameters at subchronic doses |

| Metabolic Pathways | Primary metabolite: 5-HBC; poor dermal absorption |

| Antimicrobial | Exhibits activity against certain pathogens; used in agricultural pest control |

| Genotoxic Effects | Induces chromosomal aberrations; affects mitotic spindle function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.